molecular formula C20H14N2O2S B2611194 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476673-97-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2611194
CAS No.: 476673-97-9
M. Wt: 346.4
InChI Key: HVUHNGZRWFMODS-PXNMLYILSA-N
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Description

This compound features a Z-configured acrylonitrile core, substituted with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxy-substituted benzene) and a 4-(p-tolyl)thiazol-2-yl moiety. The Z-configuration ensures distinct electronic and steric properties, influencing its reactivity and biological interactions .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-13-2-5-15(6-3-13)17-11-25-20(22-17)16(10-21)8-14-4-7-18-19(9-14)24-12-23-18/h2-9,11H,12H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUHNGZRWFMODS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 Z 3 benzo d 1 3 dioxol 5 yl 2 4 p tolyl thiazol 2 yl acrylonitrile\text{ Z 3 benzo d 1 3 dioxol 5 yl 2 4 p tolyl thiazol 2 yl acrylonitrile}

This structure includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile functional group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylonitrile derivatives. In particular, compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile have demonstrated significant growth inhibition against various cancer cell lines.

In Vitro Studies

A study conducted by researchers at the National Cancer Institute screened several acrylonitrile derivatives against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited notable cytotoxic effects with GI50 values ranging from 0.0244 to 5.06 μM against leukemia and solid tumors such as non-small cell lung cancer and breast cancer .

Table 1: Anticancer Activity of Acrylonitrile Derivatives

CompoundCell Line TestedGI50 (μM)TGI (μM)
1HL-60 (Leukemia)0.02440.0866
2NCI-H522 (Lung)0.08660.938
3COLO205 (Colon)0.38-
4MDA-MB-4685.06-

The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that acrylonitrile derivatives can activate caspase pathways, promoting programmed cell death in malignant cells.
  • Targeting Specific Pathways : Some derivatives selectively inhibit ATP-binding cassette transporters, which are implicated in drug resistance in cancer therapy .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:

  • Case Study 1 : A derivative with a similar structure was tested on ovarian cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 0.5 μM.
  • Case Study 2 : In a mouse model of breast cancer, administration of an acrylonitrile derivative resulted in a marked decrease in tumor size compared to control groups.

Comparison with Similar Compounds

Key SAR Observations :

  • Thiazole vs. Benzodioxole : Replacement of benzodioxole with benzothiazole (compound 15 ) significantly boosts anticancer activity, likely due to improved π-stacking with biomolecular targets .
  • Z-Configuration : The Z-isomer shows superior activity over E-isomers in acrylonitrile derivatives, as steric alignment optimizes binding to enzymes or receptors .

Physicochemical and Computational Properties

  • Lipophilicity: The p-tolyl group in the target compound increases logP compared to nitro- or amino-substituted analogs (e.g., 27 and 28), favoring passive diffusion across biological membranes .
  • Electronic Effects : The methylenedioxy group in benzodioxole donates electron density, moderating the electron-withdrawing effect of the acrylonitrile group .

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